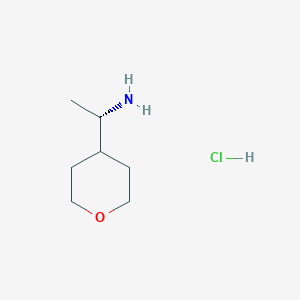

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Description

(1S)-1-(Oxan-4-yl)ethan-1-amine hydrochloride is a chiral amine salt featuring a tetrahydropyran (oxan-4-yl) group attached to a primary amine. Its molecular formula is C₇H₁₆ClNO (MW: 173.66 g/mol) . The compound is used as a building block in organic synthesis and pharmaceutical research, where stereochemical purity is critical. The tetrahydropyran moiety contributes to its unique electronic and steric properties, influencing solubility, hydrogen-bonding capacity, and receptor interactions.

Properties

IUPAC Name |

(1S)-1-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFIFVOGSYITNL-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269756-02-6 | |

| Record name | (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (1S)-1-(oxan-4-yl)ethan-1-amine.

Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure the complete conversion of the amine to its hydrochloride form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or other derivatives.

Reduction: The compound can also participate in reduction reactions, where the amine group is reduced to form primary amines or other reduced forms.

Substitution: Substitution reactions involving the amine group can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield primary amines.

Scientific Research Applications

Neuropharmacology

Research indicates that (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride may exhibit neuroprotective effects, making it a candidate for studying neurological disorders. Its amine functionality allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal health.

Case Study: Neuroprotective Effects

In studies involving similar compounds, significant neuroprotective properties were observed, suggesting that this compound could be explored for treating conditions like Alzheimer's disease and Parkinson's disease .

Medicinal Chemistry

The compound's ability to modulate enzyme activity makes it a valuable tool in medicinal chemistry. It can act as a substrate or inhibitor in various metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that compounds with similar structures can inhibit specific enzymes involved in cancer metabolism, indicating potential applications in cancer therapy .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) models are often employed to predict the biological activity of compounds based on their structural characteristics. The unique oxane ring structure of this compound may enhance its binding affinity to specific receptors compared to other amines.

Data Table: Similar Compounds and Their Activities

| Compound Name | Structure/Functional Groups | Biological Activity |

|---|---|---|

| 2-Aminoethyl oxane | Oxane ring + amino group | Neurotransmitter modulation |

| 3-Hydroxybutylamine | Aliphatic amine | Antidepressant effects |

| 2-(Methylamino)butanoic acid | Aliphatic chain + amino acid | Muscle growth stimulant |

| N,N-Dimethylglycine | Amino acid derivative | Cognitive enhancement |

Potential Therapeutic Applications

Given its structural properties, this compound may have implications in developing new therapeutic agents for various diseases:

- Neurological Disorders : Potential for treating neurodegenerative diseases due to neuroprotective properties.

- Cancer Therapy : Possible role as an inhibitor in cancer metabolism pathways.

Mechanism of Action

The mechanism of action of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (1S) vs. (1R) Enantiomers

The (1R)-enantiomer, (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS 1269756-03-7), shares the same molecular formula but differs in spatial configuration . Key differences include:

- Synthesis Cost : The (1S)-enantiomer is priced at €741.00/50mg , while the (1R)-enantiomer-d3 derivative costs €695.00/50mg , suggesting higher demand or complexity for the (1S)-form .

- Biological Relevance : Enantiomers often exhibit divergent pharmacological activities. For example, (S)-configured amines are frequently prioritized in drug development due to enhanced target affinity .

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs

- Methoxy groups enhance electron density, altering reactivity compared to the electron-neutral oxan-4-yl group.

- Fluorine improves metabolic stability and bioavailability .

Alkyl- and Sulfonyl-Substituted Analogs

Cyclic vs. Aromatic Backbones

- Tetrahydropyran (Oxan-4-yl) :

- Provides a polar, oxygen-containing ring for hydrogen bonding.

- Moderately lipophilic (logP ~1.5 estimated), balancing membrane permeability and solubility.

- Aromatic Analogs (e.g., 4-isopropylphenyl in ):

- Aromatic rings enable π-π interactions but lack the conformational flexibility of tetrahydropyran.

Data Table: Key Properties of (1S)-1-(Oxan-4-yl)ethan-1-amine HCl and Analogs

Biological Activity

(1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a compound that has attracted attention in scientific research due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, efficacy against different microorganisms, and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C7H15NO·HCl. Its structure features a tetrahydrofuran (oxane) ring which contributes to its reactivity and biological activity. The presence of the amine group (-NH2) and the hydrochloride salt form enhance its solubility in biological systems, facilitating interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It disrupts the integrity of microbial cell membranes, leading to cell lysis. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Efficacy Against Microorganisms

| Microorganism Type | Specific Organism | Activity Level |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Effective |

| Gram-negative | Escherichia coli | Active |

| Fungi | Candida species | Inhibitory effects |

The mechanism behind this antimicrobial activity may involve the disruption of cellular membrane integrity and inhibition of essential enzymatic functions within the microorganisms .

Antifungal Properties

In addition to its antibacterial effects, the compound has been studied for its antifungal properties. Preliminary findings suggest that it inhibits the growth of various fungi, particularly Candida species, by interfering with their cell wall synthesis and membrane function.

Anticancer Potential

The anticancer activity of this compound is a significant area of interest. Recent studies have indicated that this compound may inhibit cancer cell proliferation by inducing cell cycle arrest.

Cell Cycle Arrest in Cancer Cells

In experimental models using SW480 colon cancer cells, treatment with this compound resulted in a notable increase in the percentage of cells arrested at the G0/G1 phase:

| Time Point (h) | Percentage of Cells in G0/G1 Phase |

|---|---|

| 24 | 71% |

| 48 | 68% |

| 72 | 66% |

These results suggest that the compound may exert its anticancer effects through mechanisms involving modulation of cell cycle regulatory proteins and induction of apoptosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities critical for microbial survival and cancer cell proliferation. The disruption of membrane integrity in microorganisms and inhibition of key regulatory proteins in cancer cells are central to its mechanism .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in vitro against Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : Research indicated significant inhibitory effects on Candida species, suggesting potential applications in treating fungal infections.

- Cancer Cell Studies : Investigations into its anticancer properties revealed that it could induce apoptosis in colon cancer cell lines, providing a basis for further exploration as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of (1S)-1-(oxan-4-yl)ethan-1-amine hydrochloride?

- Methodological Answer : A multi-step synthesis pathway is typically employed, starting with the functionalization of oxan-4-yl (tetrahydropyran-4-yl) groups. For example:

- Step 1 : Coupling of oxan-4-yl carbonyl derivatives with ethylamine precursors via reductive amination (using NaBHCN or H/Pd-C).

- Step 2 : Chiral resolution via diastereomeric salt formation or enzymatic methods to isolate the (1S)-enantiomer.

- Step 3 : Hydrochloride salt formation under controlled pH (e.g., HCl gas in anhydrous ether).

- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize racemization and byproducts. Purity is confirmed via HPLC and NMR .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Structural Confirmation :

- NMR : H and C NMR to verify the oxan-4-yl ring protons (δ ~3.5–4.0 ppm) and amine hydrochloride protons (δ ~8.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H] and [M+Cl]).

- Chiral Purity : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess (>98% for (1S)-configuration) .

Q. What storage conditions are critical to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation.

- Humidity : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic.

- Handling : Work under inert atmosphere (N or Ar) for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in in vitro vs. in vivo studies for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Perform liver microsome or S9 fraction studies to identify metabolic byproducts (e.g., oxidation at the oxan-4-yl ring).

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Target Engagement : Use radiolabeled analogs (e.g., H or C) to verify binding to proposed receptors (e.g., GPCRs or enzymes). Adjust dosing regimens based on clearance rates .

Q. What experimental approaches are recommended to study the enantiomer-specific effects of this compound?

- Methodological Answer :

- Stereochemical Analysis : Compare (1S) and (1R) enantiomers using:

- Circular Dichroism (CD) : To confirm optical activity differences.

- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with receptor binding.

- Biological Assays : Test enantiomers in cell-based assays (e.g., cAMP accumulation or Ca flux) to identify stereospecific signaling pathways.

- Data Interpretation : Use statistical models (e.g., ANOVA with post-hoc tests) to validate enantiomer-dependent efficacy .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) during key steps (amine coupling, salt formation).

- Quality Control (QC) Metrics :

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC |

| Residual Solvents | <500 ppm | GC |

| Heavy Metals | <10 ppm | ICP-MS |

- Scale-Up Protocols : Use Design of Experiments (DoE) to optimize parameters (e.g., stirring rate, reagent stoichiometry) for reproducibility .

Q. What strategies are effective in analyzing the compound’s interaction with biological membranes?

- Methodological Answer :

- Liposome Binding Assays : Prepare phosphatidylcholine liposomes and measure partitioning via fluorescence quenching (e.g., using ANS probes).

- Molecular Dynamics (MD) Simulations : Model interactions between the oxan-4-yl group and lipid bilayers (e.g., POPC membranes) using software like GROMACS.

- Surface Plasmon Resonance (SPR) : Immobilize membrane receptors (e.g., GPCRs) on sensor chips to quantify binding kinetics (, ) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across different solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with HPLC quantification in polar (water, DMSO) and non-polar solvents (hexane, chloroform).

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.

- Mitigation : Pre-saturate solvents with compound analogs to avoid supersaturation artifacts .

Application-Specific Methodologies

Q. What protocols are recommended for studying this compound’s role in modulating neurotransmitter systems?

- Methodological Answer :

- Neurotransmitter Release Assays : Use synaptosomes or brain slices with H-labeled neurotransmitters (e.g., serotonin or dopamine).

- Electrophysiology : Perform whole-cell patch-clamp recordings in neurons to measure ion channel modulation (e.g., NMDA or GABA receptors).

- Behavioral Models : Test in rodent paradigms (e.g., forced swim test for antidepressant activity) with dose-response profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.